p-Tolyl-m-tolylamino-acetic acid

Description

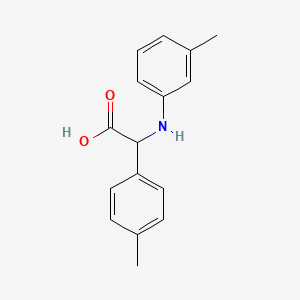

p-Tolyl-m-tolylamino-acetic acid is a substituted acetic acid derivative featuring two aromatic tolyl groups linked via an amino group. The "p-tolyl" group refers to a para-methylphenyl substituent (─C₆H₄─CH₃ at the para position), while the "m-tolyl" group denotes a meta-methylphenyl substituent (─C₆H₃(CH₃)─ at the meta position). The amino group (─NH─) bridges these two aromatic rings to the acetic acid backbone (─CH₂─COOH).

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(3-methylanilino)-2-(4-methylphenyl)acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-11-6-8-13(9-7-11)15(16(18)19)17-14-5-3-4-12(2)10-14/h3-10,15,17H,1-2H3,(H,18,19) |

InChI Key |

UHKZOIYASLZHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Biological Activity

p-Tolyl-m-tolylamino-acetic acid (CAS: 21911-69-3) is a compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, focusing on its anti-inflammatory and analgesic properties, interactions with biological macromolecules, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a tolyl group attached to an amino-acetic acid structure, with the molecular formula and a molecular weight of approximately 165.19 g/mol. It can be synthesized through various methods, including the reaction of p-toluidine with chloroacetic acid in the presence of a base. The compound is typically a white to off-white crystalline solid that is soluble in water and organic solvents.

Synthesis Methods:

- Method 1: Reaction of p-toluidine with chloroacetic acid.

- Method 2: Multicomponent protocols involving formaldehyde and ethyl pyruvate under acidic conditions .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of inflammation and pain management. Its structure allows it to interact with various biological targets, which may influence pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Studies have shown that this compound may possess anti-inflammatory effects. Its derivatives are being investigated for enhanced efficacy in modulating inflammatory responses. The compound's ability to interact with specific receptors or enzymes suggests potential therapeutic applications in managing conditions characterized by inflammation.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and enzymes are critical for understanding its biological activity. Research has highlighted its effects on enzyme activity and protein binding, which could lead to modulation of various biological pathways essential for drug design.

Key Findings:

- The compound has been shown to affect protein-protein interactions (PPIs), making it a valuable tool in proteomics research.

- It serves as a component in biotinylation reagents used for proximity labeling techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes some noteworthy analogs:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-3-(p-tolyl)propanoic acid | C10H13NO2 | Exhibits neuroprotective effects; involved in neurotransmission. |

| 4-Aminobenzoic acid | C7H9NO2 | Known for its role as a para-aminobenzoic acid derivative; used in sunscreen products. |

| 2-Pyridinylalanine | C10H12N2O2 | Involved in various biochemical pathways; shows different pharmacological properties. |

This compound stands out due to its specific structural features that facilitate unique interactions within biological systems compared to simpler amino acids or aromatic amines.

Case Studies

Recent studies have focused on the antiproliferative activity of newly synthesized derivatives of this compound against cancer cell lines. For instance, one study evaluated several derivatives using the MTT assay, revealing varying degrees of cytotoxicity against MCF-7 breast cancer cells . The findings suggest that modifications to the core structure can enhance anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares p-Tolyl-m-tolylamino-acetic acid with structurally related compounds based on substituents, molecular weight, and applications:

Key Differences in Properties

Acidity and Reactivity: p-Tolylacetic acid (pKa ~4.5–5.0) exhibits typical carboxylic acid behavior, forming salts and esters. In contrast, this compound likely has a lower pKa due to electron-withdrawing effects from the amino group, enhancing acidity .

Solubility and Polarity: p-Tolylacetic acid is sparingly soluble in water but miscible in organic solvents. 2-(Dimethylamino)-2-(p-tolyl)acetic acid shows enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tertiary amine .

Thermal Stability :

- o-Tolyl acetate (CAS 533-18-6) has a boiling point of 83–85°C at 10 mmHg, while p-Tolylacetic acid ’s stability is higher due to stronger intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.